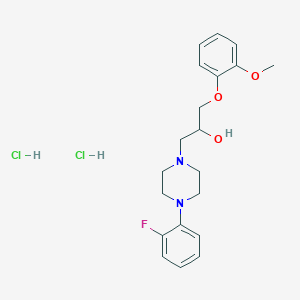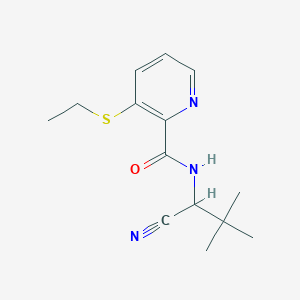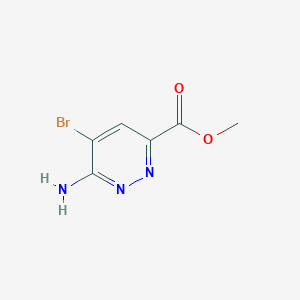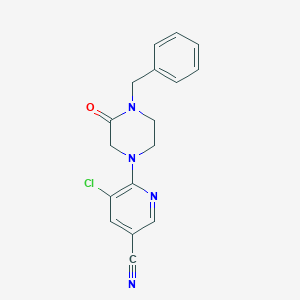![molecular formula C8H10OS B2587888 [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol CAS No. 2470279-98-0](/img/structure/B2587888.png)
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol is a chiral compound characterized by the presence of a thiophene ring attached to a cyclopropyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol typically involves the cyclopropanation of a suitable thiophene derivative followed by functional group transformations to introduce the methanol group. One common method involves the reaction of thiophene with a cyclopropylcarbinyl halide under basic conditions to form the cyclopropylthiophene intermediate. This intermediate is then subjected to reduction reactions to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The hydrogen atoms on the cyclopropyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic reagents for introducing various substituents.
Major Products Formed
Oxidation: Thiophen-2-ylcyclopropylcarboxylic acid.
Reduction: Dihydrothiophen-2-ylcyclopropylmethanol.
Substitution: Halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of [(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group can confer rigidity and influence the binding affinity. The methanol group can participate in hydrogen bonding, enhancing the compound’s overall binding properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol can be compared with other similar compounds such as:
[(1R,2R)-2-thiophen-3-ylcyclopropyl]methanol: Differing in the position of the thiophene ring attachment, which can influence its chemical reactivity and biological activity.
[(1R,2R)-2-furanylcyclopropyl]methanol: Featuring a furan ring instead of thiophene, which can alter its electronic properties and interactions with biological targets.
[(1R,2R)-2-phenylcyclopropyl]methanol: Containing a phenyl ring, which can enhance π-π interactions and affect its overall stability and reactivity .
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
[(1R,2R)-2-thiophen-2-ylcyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQDVSAYSKRJPN-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=CS2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2587810.png)

![N-[3-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B2587813.png)
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-imidazole-2-sulfonamide](/img/structure/B2587818.png)





![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587826.png)


